Cyclosporin H

Inflammation GPCR Pharmacology Neutrophil Biology

FPR1-targeted studies demand a selective antagonist free of immunosuppressive confounding. Cyclosporin H (CsH) is the only cyclosporin analog that potently inhibits FPR1 (IC50 = 0.15-0.7 µM) without cyclophilin binding or T-cell suppression. • Inhibits FMLP-induced superoxide formation (IC50 = 40 nM); CsA achieves only 20% reduction. • Enhances lentiviral transduction up to 10-fold in CD34+ HSPCs via IFITM3 degradation. • ≥95% pure white powder; soluble in DMSO (100 mM) and ethanol.

Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
CAS No. 83602-39-5
Cat. No. B1669524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin H
CAS83602-39-5
Synonyms5-(N-methyl-D-valine)cyclosporine A
CsH cyclosporin
cyclosporin H
cyclosporine H
Molecular FormulaC62H111N11O12
Molecular Weight1202.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1
InChIKeyPMATZTZNYRCHOR-JLPRAAIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid powder
SolubilitySlightly soluble (NTP, 1992)
Slightly soluble in water and saturated hydrocarbons;  very soluble in methanol, acetone, and diethyl ether
Sol in chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclosporin H (CAS 83602-39-5): A Non-Immunosuppressive Cyclosporin with Potent Formyl Peptide Receptor Antagonism for Specialized Inflammation and Gene Therapy Research


Cyclosporin H (CsH) is a naturally occurring cyclic undecapeptide belonging to the cyclosporin family, with the molecular formula C62H111N11O12 and a molecular weight of approximately 1202.6 . Structurally, CsH is an epimer of Cyclosporin A (CsA), differing by the substitution of L-methyl valine at position 11 with its D-isomer [1]. This single stereochemical alteration profoundly redefines its pharmacological profile: CsH does not bind to cyclophilin and consequently lacks the immunosuppressive activity characteristic of CsA, which inhibits calcineurin with an IC50 of approximately 5 nM . Instead, CsH functions as a potent, selective, and competitive antagonist of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor mediating leukocyte chemotaxis and inflammatory responses [2]. Commercially, CsH is supplied as a white to off-white powder with purities typically ≥96–98%, soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM), and recommended for storage at -20°C .

Why Cyclosporin H Cannot Be Substituted with Cyclosporin A or Other In-Class Analogs in FPR1-Driven Research


Within the cyclosporin family, minor structural variations produce dramatic functional divergences that preclude generic substitution. CsH is the D-isomer epimer of CsA at position 11, whereas CsA contains L-methyl valine at this position [1]. This stereochemical difference abolishes CsH's binding to cyclophilin, rendering it immunologically inactive—a stark contrast to CsA, which potently inhibits calcineurin (IC50 = 5 nM) and suppresses T-cell activation . Crucially, while CsA exhibits only marginal FPR1 antagonism (IC50 >10 μM), CsH is a potent and selective FPR1 inhibitor (IC50 = 0.15–0.7 μM) [2][3]. Other naturally occurring cyclosporins (CsB, CsC, CsD, CsE) show negligible to no FPR1 inhibitory activity [4]. For applications requiring FPR1 blockade without confounding immunosuppression—such as neutrophil inflammation studies, basophil activation assays, or hematopoietic stem cell gene therapy—substituting CsA, CsD, or any other cyclosporin analog for CsH would produce fundamentally different, and in most cases completely inactive, results. The presence of N-methyl-D-valine at position 11, unique to CsH among natural cyclosporins, is essential for FPR1 antagonism [4]. Consequently, generic replacement based solely on cyclosporin class membership is scientifically invalid and may lead to experimental failure or misinterpretation.

Cyclosporin H: Quantitative Evidence of Differential Activity vs. Cyclosporin A and Other FPR1 Modulators


FPR1 Antagonist Potency: CsH (IC50 = 0.15 μM) vs. CsA (IC50 >10 μM) — A >66-Fold Difference in the Same Assay

In a direct head-to-head comparison assessing FPR1-mediated function in the same experimental system, Cyclosporin H exhibited an IC50 of 0.15 μM, whereas Cyclosporin A displayed an IC50 greater than 10 μM [1]. This represents a greater than 66-fold difference in potency. Furthermore, other cyclosporin analogs, including CsB, CsC, CsD, and CsE, showed negligible to no inhibitory effect on FMLP-induced rises in cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ) or superoxide formation, confirming that the D-isomer substitution at position 11 in CsH uniquely confers FPR1 antagonism within the cyclosporin class [2].

Inflammation GPCR Pharmacology Neutrophil Biology

Absence of Immunosuppressive Activity: CsH Does Not Bind Cyclophilin, Unlike CsA (Calcineurin IC50 = 5 nM)

Cyclosporin H lacks the immunosuppressive activity characteristic of Cyclosporin A because it does not bind to the cytosolic protein cyclophilin [1]. In contrast, CsA binds cyclophilin with high affinity, and the resulting CsA-cyclophilin complex inhibits the phosphatase activity of calcineurin (protein phosphatase 2B/PP2B) with an IC50 of 5 nM, thereby blocking T-cell activation [2]. Experimental studies confirm this functional divergence: CsA inhibits activation of human lymphocytes, whereas CsH does not [3]. CsH has extremely low affinity for cyclophilin, which accounts for its immunological inertness [1].

Immunology Transplantation Research Drug Selectivity

FPR1 Antagonism in Human Neutrophils: CsH Inhibits FMLP-Induced Superoxide Formation with IC50 = 40 nM, While CsA Shows Only 20% Maximal Reduction

In human neutrophils stimulated with the FPR1 agonist FMLP (30 nM), Cyclosporin H inhibited superoxide anion (O₂⁻) formation with a half-maximal inhibitory concentration of 40 nM, and at 1 μM, CsH abolished O₂⁻ formation completely [1]. By contrast, Cyclosporin A reduced FMLP-induced O₂⁻ formation by only 20% at comparable concentrations [2]. Cyclosporin D (CsD) was also considerably less effective than CsH in inhibiting FMLP-induced O₂⁻ formation [1]. Additionally, CsH markedly inhibited FMLP-induced rises in cytosolic Ca²⁺ concentration, β-glucuronidase release, lysozyme release, and aggregation—responses that CsA and CsD failed to significantly affect [1].

Inflammation Neutrophil Biology Oxidative Stress

Inhibition of Human Basophil Activation: CsH Potently Inhibits FMLP-Induced Histamine and LTC₄ Release (8–800 nM); CsA Shows Little Effect in the Same Range

In a direct comparative study using human peripheral blood basophils, Cyclosporin H (8 to 800 nM) concentration-dependently inhibited both histamine release and de novo synthesized leukotriene C₄ (LTC₄) release activated by FMLP [1]. In the same concentration range (8 to 800 nM), Cyclosporin A had little inhibitory effect on histamine release from basophils challenged with FMLP [1]. The inhibitory effect of CsH was competitive, with a dissociation constant (Kd) for the CsH-FMLP receptor complex of approximately 9 × 10⁻⁸ M (90 nM), which is more than 10-fold lower (i.e., higher affinity) than that of the known FPR antagonist BocMLP (Kd ≈ 1.3 × 10⁻⁶ M) [1]. Scatchard analysis confirmed that CsH decreased the Bmax of FMLP binding without significantly altering the Kd, consistent with competitive antagonism [1].

Allergy Basophil Biology Inflammation

Lentiviral Transduction Enhancement: CsH Increases Transduction up to 10-Fold in Human HSPCs by Degrading IFITM3; No Data Support Comparable Activity for CsA

Cyclosporin H enhances lentiviral transduction up to 10-fold in human cord blood-derived hematopoietic stem and progenitor cells (HSPCs) [1]. The mechanism involves CsH-induced rapid and transient degradation of interferon-induced transmembrane protein 3 (IFITM3), an innate immune restriction factor that blocks vesicular stomatitis virus glycoprotein (VSV-G)-mediated lentiviral entry into HSCs [2]. CsH treatment potently enhances gene transfer and editing in human long-term repopulating HSCs, and importantly, individual variability in endogenous IFITM3 levels correlates with permissiveness to lentiviral transduction, suggesting that CsH treatment standardizes HSC transduction across donors [2]. This activity appears unique to CsH among cyclosporins; no comparable lentiviral transduction enhancement has been reported for CsA or other analogs at relevant concentrations.

Gene Therapy Hematopoietic Stem Cells Viral Transduction

Procurement-Recommended Application Scenarios for Cyclosporin H Based on Quantitative Evidence


Selective Pharmacological Blockade of FPR1 in Neutrophil and Innate Immunity Studies

Cyclosporin H is the preferred tool for researchers investigating FPR1-mediated neutrophil functions, including chemotaxis, superoxide production, and degranulation. Evidence shows that CsH inhibits FMLP-induced superoxide formation with an IC50 of 40 nM and abolishes it completely at 1 μM, while CsA achieves only a 20% maximal reduction [1]. Furthermore, CsH does not bind cyclophilin and lacks immunosuppressive activity, eliminating confounding T-cell effects that would occur with CsA [2]. This combination of potent FPR1 antagonism and immunological inertness makes CsH uniquely suitable for isolating innate immune pathways in inflammation research, acute lung injury models, and studies of host-pathogen interactions where FPR1 signaling is implicated.

Ex Vivo Lentiviral Gene Therapy and Hematopoietic Stem Cell Engineering

For gene therapy laboratories and contract research organizations performing lentiviral transduction of human CD34+ hematopoietic stem and progenitor cells (HSPCs), Cyclosporin H is an essential transduction enhancer. Peer-reviewed evidence demonstrates that CsH increases lentiviral transduction efficiency up to 10-fold in human cord blood-derived HSPCs [3]. The mechanism—rapid degradation of the innate immune restriction factor IFITM3—is unique to CsH and not shared by CsA or other cyclosporin analogs [4]. Critically, CsH negates IFITM3-mediated variability in transduction efficiency across donors, enabling standardized gene transfer outcomes in clinical-scale HSC engineering [4]. This application scenario leverages CsH's non-immunosuppressive profile alongside its transduction-enhancing activity, a dual benefit unavailable with any other cyclosporin.

FPR1-Mediated Basophil and Mast Cell Activation Assays in Allergy Research

In allergy and immunology research examining FPR1-dependent basophil or mast cell degranulation, CsH is the validated antagonist of choice. Direct comparative data show that CsH (8–800 nM) concentration-dependently inhibits FMLP-induced histamine and leukotriene C₄ release from human basophils, whereas CsA has little effect in the same concentration range [5]. CsH acts as a competitive antagonist with a Kd of approximately 90 nM, more than 10-fold more potent than the peptide antagonist BocMLP [5]. Moreover, CsH's lack of cyclophilin binding ensures that observed effects are attributable solely to FPR1 antagonism rather than downstream immunosuppressive signaling [2]. This makes CsH indispensable for dissecting FPR1-specific contributions to allergic inflammation and for screening FPR1-targeted therapeutics without CsA-associated confounders.

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